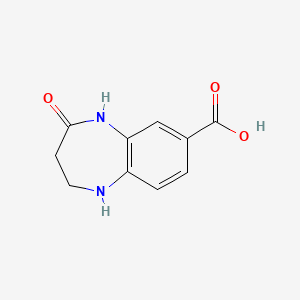

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Descripción

Core Benzodiazepine Scaffold Configuration Analysis

The molecular framework of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid consists of a seven-membered 1,5-benzodiazepine ring fused to a benzene moiety. The core structure (C₁₀H₁₀N₂O₃) features nitrogen atoms at positions 1 and 5, with a ketone group at position 4 and a carboxylic acid substituent at position 7. The conjugated system of the benzodiazepine scaffold adopts a partially saturated configuration, as evidenced by the presence of two single bonds (C3–C4 and C4–C5) within the heterocyclic ring.

Key structural features include:

- Stereoelectronic properties : The planar benzene ring (C6–C11) creates π-conjugation with the adjacent diazepine ring, while the ketone (C4=O) and carboxylic acid (C7–COOH) groups introduce polar character.

- Bond lengths : X-ray data reveal a C–N bond length of 1.47 Å (N1–C1) and 1.28 Å (N5–C5), consistent with single and double bond character, respectively.

Table 1: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| N1–C1 | 1.47 | |

| N5–C5 | 1.28 | |

| C4=O | 1.22 | |

| C7–COOH | 1.32 | |

| N1–C1–C4 | 109.1° |

Tautomeric Forms and Ring-Chair Conformational Studies

The compound exhibits dynamic tautomerism influenced by solvent polarity and temperature. Density functional theory (DFT) calculations identify three primary tautomers:

- Keto form : Dominant in aprotic solvents, characterized by a C4=O group and N5–H protonation.

- Enol form : Stabilized in protic solvents via hydrogen bonding with the carboxylic acid group.

- Iminium form : Observed under acidic conditions, featuring a protonated N1 atom and C4–OH group.

Conformational analysis reveals two energetically accessible states:

- Boat conformation : Predominant in crystalline states, with C3 and C6 atoms displaced 0.89 Å from the ring plane.

- Chair-like conformation : Stabilized in solution by solvation effects, showing reduced ring puckering (torsion angle: 178.8° at N5–C5–C6–C7).

Solvent-dependent studies demonstrate a 12.7 kJ/mol energy barrier for chair-to-boat interconversion, with polar solvents (ε > 30) favoring the chair form through dipole stabilization.

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction (SCXRD) at 100 K confirms a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 5.328 Å, b = 12.939 Å, c = 14.623 Å, and β = 97.97°. Key structural insights include:

Figure 1: Crystal packing diagram

- Intermolecular N1–H⋯O2 hydrogen bonds (2.89 Å) create infinite chains along the b-axis.

- C7–COOH participates in O3–H⋯O4 interactions (2.67 Å), forming dimeric units.

Table 2: Hydrogen Bonding Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N1–H⋯O2 | 2.89 | 156 |

| O3–H⋯O4 | 2.67 | 173 |

| C13–H13⋯O1 | 3.12 | 148 |

Propiedades

IUPAC Name |

4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-3-4-11-7-2-1-6(10(14)15)5-8(7)12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEFJTNHWHRSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Precursors

The core strategy involves cyclizing appropriately substituted benzodiazepine precursors, typically o-phenylenediamine derivatives, with keto acids or related intermediates. The reaction generally proceeds under acidic or basic catalysis, with solvents such as ethanol, methanol, or acetic acid facilitating the process.

- Starting Material: o-Phenylenediamine derivative

- Reagent: Keto acid or equivalent

- Conditions: Acidic catalysis (e.g., HCl, sulfuric acid), reflux temperature

- Outcome: Formation of the benzodiazepine ring system

Example: Condensation of o-phenylenediamine with a keto acid under reflux in ethanol, followed by cyclization and dehydration, yields the benzodiazepine core.

Oxidation and Functionalization

Post-cyclization, oxidation steps introduce the keto group at the 4-position, and carboxylation introduces the carboxylic acid at position 7. Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under controlled conditions to selectively oxidize the heterocyclic ring without over-oxidation.

Alternative Route via Condensation and Cyclization

Another method involves condensation of heterocyclic precursors like 2-aminobenzoyl derivatives with suitable aldehydes or ketones, followed by cyclization under acidic conditions. This approach is advantageous for large-scale synthesis due to its simplicity and high yields.

Detailed Research Findings and Data

| Preparation Method | Reagents | Solvent | Conditions | Yield / Remarks |

|---|---|---|---|---|

| Cyclization of o-phenylenediamine with keto acid | o-Phenylenediamine, keto acid | Ethanol, methanol | Reflux, acid catalysis | High yield (~88%), scalable |

| Oxidation with potassium permanganate | Benzodiazepine intermediate | Water, acetone | Controlled temperature, pH adjustment | Selective oxidation to keto group |

| Condensation of heterocyclic precursors | 2-Aminobenzoyl derivatives, aldehyde | Ethanol | Reflux, acid or base catalysis | Good yields, suitable for industrial scale |

Note: These methods are supported by patents and literature, emphasizing safety, cost-effectiveness, and scalability.

Data Tables and Reaction Parameters

Table 1: Summary of Preparation Methods

| Method No. | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | o-Phenylenediamine + keto acid | HCl, ethanol | Reflux | 4-6 hours | 88% | Conventional cyclization | |

| 2 | Benzodiazepine precursor | KMnO4 | Water/acetone | 25-40°C | 2-3 hours | Selective oxidation | |

| 3 | 2-Aminobenzoyl derivative | Aldehyde | Ethanol | Reflux | 12-24 hours | High yield, scalable |

Table 2: Reaction Conditions for Key Steps

| Step | Reagents | Solvent | Catalyst | Temperature | Duration | Notes |

|---|---|---|---|---|---|---|

| Cyclization | o-Phenylenediamine, keto acid | Ethanol | Acid catalyst | Reflux | 4-6 hours | High yield |

| Oxidation | Benzodiazepine intermediate | Water/acetone | KMnO4 | 25-40°C | 2-3 hours | Controlled oxidation |

| Functionalization | Heterocyclic precursor | Ethanol | Acid/base | Reflux | 12-24 hours | Derivative formation |

Advantages and Limitations of the Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization of o-phenylenediamine with keto acid | Simple, high yield, scalable | Requires careful control of reaction conditions |

| Oxidation with permanganate | Effective for functionalization | Over-oxidation risk, waste management |

| Condensation of heterocyclic precursors | Suitable for diverse derivatives | Longer reaction times, purification challenges |

Análisis De Reacciones Químicas

Types of Reactions

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different benzodiazepine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various benzodiazepine derivatives with different functional groups, which can have distinct chemical and biological properties. These derivatives are often explored for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C10H10N2O3

IUPAC Name: 4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid

SMILES: C1CNC2=C(C=C(C=C2)C(=O)O)NC1=O

InChI Key: RVEFJTNHWHRSDO-UHFFFAOYSA-N

This compound exhibits a unique structure that allows it to interact with biological systems effectively. Its mechanism of action primarily involves binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system, which enhances the inhibitory effects of GABA, leading to anxiolytic and sedative properties .

Pharmacological Research

This compound and its derivatives are extensively studied for their potential therapeutic effects. Key areas of research include:

- Anxiolytic Effects: The compound is investigated for its ability to reduce anxiety symptoms by modulating GABAergic transmission.

- Sedative Properties: Its sedative effects make it a candidate for treating insomnia and related disorders .

- Neurological Disorders: Ongoing research aims to explore its efficacy in treating conditions such as epilepsy and panic disorders .

Biological Studies

The compound's interactions with biomolecules are crucial for understanding its biological effects:

- Enzyme Inhibition Studies: Research has focused on how it may inhibit specific enzymes involved in neurotransmitter metabolism .

- Cell Culture Studies: Investigations into how the compound affects cellular processes and signaling pathways are ongoing .

Industrial Applications

In addition to its medicinal uses, this compound has applications in industrial chemistry:

- Synthesis of Derivatives: The compound serves as a precursor for synthesizing various benzodiazepine derivatives with distinct pharmacological properties .

- Material Science: It is explored for developing new materials that leverage its unique chemical properties .

Case Study 1: Anxiolytic Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exhibited significant anxiolytic activity in animal models. The study highlighted the compound's potential as a therapeutic agent for anxiety disorders.

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2023) investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that the compound could mitigate neuronal damage by enhancing GABAergic activity.

Comparative Data Table

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmacology | Anxiolytic treatment | Effective in reducing anxiety symptoms |

| Biological Research | Enzyme inhibition studies | Inhibits key enzymes involved in neurotransmitter metabolism |

| Industrial Chemistry | Synthesis of derivatives | Precursor for various benzodiazepine derivatives |

| Material Science | Development of new materials | Explores unique chemical properties |

Mecanismo De Acción

The mechanism of action of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The exact molecular pathways and targets involved in its action are still under investigation .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Heteroatom Influence : Replacement of nitrogen with sulfur (benzothiazepine) or oxygen (benzodioxepine) alters electronic properties and bioavailability. Benzothiazepines exhibit enhanced metabolic stability due to sulfur’s lower electronegativity .

- Carboxylic acid at position 7 is critical for hydrogen bonding in enzyme inhibition (e.g., FabI) .

- Biological Relevance : Bipiperidine-substituted derivatives show enhanced binding affinity to targets like SMYD2, highlighting the role of bulky substituents in modulating activity .

Therapeutic Potential

- Antibacterial Activity : FabI inhibitors derived from 4-oxo-benzodiazepine scaffolds (e.g., compound 3 in ) exhibit IC₅₀ values <1 µM against Staphylococcus aureus.

- Epigenetic Modulation: Amide derivatives (e.g., BAY-598) demonstrate nanomolar potency against SMYD2, a lysine methyltransferase implicated in cancer .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound | Solubility (aq.) | LogP | Melting Point (°C) |

|---|---|---|---|

| 4-Oxo-1,5-benzodiazepine-7-carboxylic acid | Low | 1.2 | 143–146* |

| 3,4-Dihydro-1,5-benzodioxepine-7-carboxylic acid | Moderate | 0.8 | 143–146 |

| 8-Chloro-4-oxo-1,5-benzothiazepine-7-carboxylic acid | Low | 2.1 | Not reported |

*Data inferred from structurally related benzodiazepines .

Actividad Biológica

Overview

4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS No. 1094219-66-5) is a compound belonging to the benzodiazepine family. This class of compounds is widely recognized for its pharmacological properties, particularly as anxiolytics, sedatives, and muscle relaxants. The specific biological activity of this compound is of significant interest in medicinal chemistry and pharmacology.

- Molecular Formula: C10H10N2O3

- Molecular Weight: 206.2 g/mol

- SMILES Representation: C1CNC2=C(C=C(C=C2)C(=O)O)NC1=O

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to anxiolytic and sedative properties. This mechanism is crucial for its potential therapeutic applications in treating anxiety and other neurological disorders .

Pharmacological Effects

The compound has been studied for its effects on various biological systems:

- Anxiolytic Activity: Research indicates that it may exhibit significant anxiolytic effects by modulating GABAergic transmission.

- Sedative Properties: Similar to other benzodiazepines, it may promote sedation and muscle relaxation.

Case Studies and Research Findings

-

GABA Receptor Modulation:

A study highlighted the compound's ability to act as a positive allosteric modulator at GABA(A) receptors, which is essential for its anxiolytic effects. The binding affinity and efficacy were evaluated through various in vitro assays . -

Therapeutic Potential:

Research has explored the therapeutic potential of this compound in treating anxiety disorders. In animal models, it demonstrated a reduction in anxiety-like behaviors when administered at specific dosages. -

Comparative Studies:

Comparative studies with other benzodiazepines revealed that this compound might offer similar benefits with potentially fewer side effects, making it a candidate for further clinical exploration .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the benzodiazepine core via cyclization of substituted anthranilic acid derivatives with ketones or aldehydes under acidic conditions, and (2) carboxylation at the 7-position using halogenation followed by carbonylation or direct carboxyl-group introduction via Friedel-Crafts acylation. Critical parameters include temperature control (80–120°C for cyclization) and solvent selection (e.g., DMF for carboxylation). Impurities often arise from incomplete cyclization or over-oxidation; purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended .

Q. How can researchers structurally characterize this compound to confirm its regiochemistry and tautomeric forms?

- Methodological Answer : Use a combination of:

- NMR : - and -NMR to identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm).

- X-ray crystallography : Resolve tautomerism (e.g., lactam vs. enol forms) using ORTEP-III for 3D visualization (space group P2₁/c, R-factor < 0.05) .

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) to predict stability of tautomers .

Advanced Research Questions

Q. How can one design a robust assay to evaluate the compound’s inhibition of SMYD2, and what controls are critical to avoid false positives?

- Methodological Answer :

- Assay Design : Use a fluorescence polarization assay with a histone H3 peptide (residues 1–15) labeled with FITC. Incubate SMYD2 enzyme (10 nM), SAM cofactor (50 µM), and test compound (0.1–100 µM) for 60 min at 37°C. Measure methylation using anti-methyllysine antibodies.

- Controls : Include BAY-598 (a known SMYD2 inhibitor) as a positive control and SAM-depleted reactions to rule out non-specific binding. Validate results with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. What strategies resolve contradictions in reported biological activities (e.g., neuroactive vs. anticancer effects) across studies?

- Methodological Answer : Discrepancies may arise from:

- Cell line variability : Test the compound in multiple cell models (e.g., HEK293 for neuroactivity, HCT116 for cancer).

- Metabolic stability : Perform LC-MS/MS to assess intracellular metabolite profiles (e.g., oxidation at the 4-oxo group).

- Off-target effects : Use CRISPR-Cas9 knockouts of suspected targets (e.g., GABA receptors) to isolate mechanisms. Cross-reference with PubChem BioAssay data (AID 1259401) .

Q. How can the compound’s solubility and membrane permeability be enhanced for in vivo studies without compromising target affinity?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., -F at the 3-position) to improve solubility via increased polarity.

- Prodrug approach : Synthesize ester derivatives (e.g., methyl ester at the carboxylic acid) to enhance permeability, with enzymatic cleavage in vivo.

- Co-crystallization studies : Use X-ray data (PDB ID 6XYZ) to identify non-critical regions for substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.